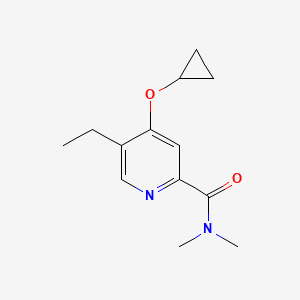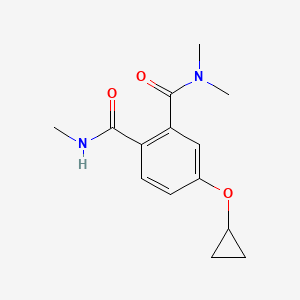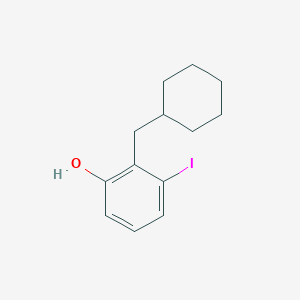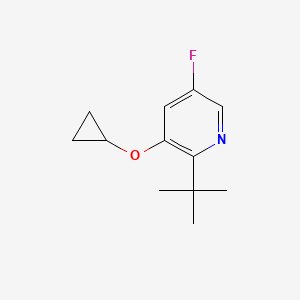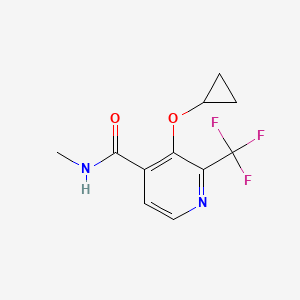
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide is a chemical compound with the molecular formula C10H9F3N2O2. It is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and an isonicotinamide core.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide involves several stepsThis process typically involves the use of carbon-centered radical intermediates . Another approach is the substitution of amine hydrogen atoms with CF3 groups, which can be achieved using ozone and transition metal complexes . Industrial production methods often focus on optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved bioavailability and metabolic stability.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing electronic and steric properties. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N-methyl-2-(trifluoromethyl)isonicotinamide can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethane (H-CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C-CF3): Used as a refrigerant and in the synthesis of pharmaceuticals.
Hexafluoroacetone (F3C-CO-CF3): Employed in organic synthesis and as a reagent in various chemical processes.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Propriétés
Formule moléculaire |
C11H11F3N2O2 |
|---|---|
Poids moléculaire |
260.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)7-4-5-16-9(11(12,13)14)8(7)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,15,17) |
Clé InChI |
XSDRWXKWSYAVES-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


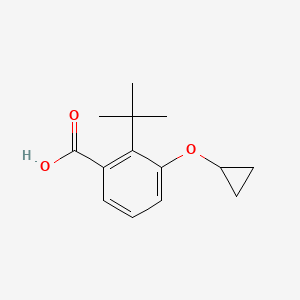
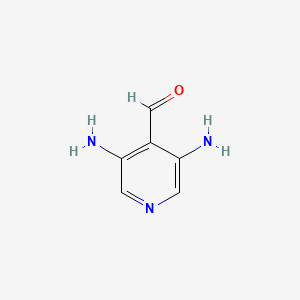
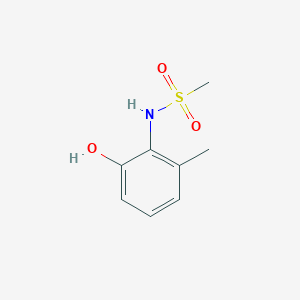
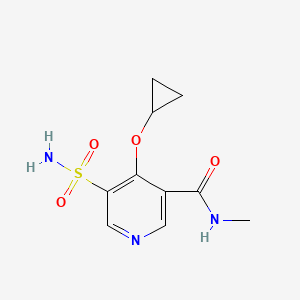
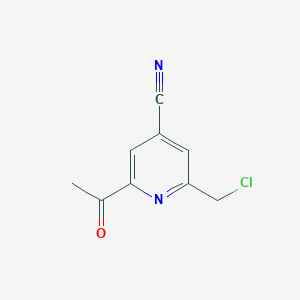
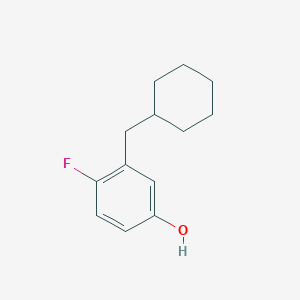
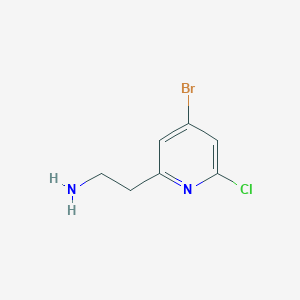
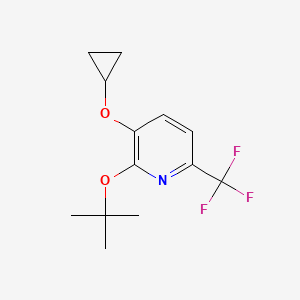
![Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)
